![molecular formula C17H15N3O4S B2947742 Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 481704-89-6](/img/structure/B2947742.png)
Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related pyridazine and thienopyridazine derivatives involves multiple steps, including reactions with ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N- (4-methylphenyl) acetamide to give pyridinedione and pyridazine derivatives. For example, replacing 2-amino-5,6-dihydro-4 H-cyclopenta[b]-thiophene-3-carboxamide with ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate, a related compound was prepared as a white solid .Scientific Research Applications
Facile Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds similar to Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can be synthesized through the reaction of ethyl 2-arylhydrazono-3-butyrates with cyanocetamides to yield pyridinedione and pyridazine derivatives. These derivatives can be further transformed into various heterocyclic compounds like phthalazine, pyrimido[4,5-c]-pyridazine, and pyrido[3,4-c]pyridazine derivatives, highlighting the compound's role in synthesizing a diverse range of biologically relevant molecules (Rady & Barsy, 2006).
Herbicidal Activities
Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate derivatives have been synthesized and evaluated for their herbicidal activities. These compounds, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, have shown significant bleaching and herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides. This underscores the potential agricultural applications of such compounds in developing new herbicides (Xu et al., 2008).
Antibacterial Activity
The compound and its derivatives have been utilized as starting materials for synthesizing novel thieno[2,3-c]pyridazines with potential antibacterial activities. Through various chemical transformations, including reactions with acetylacetone and ethyl acetoacetate, new compounds have been synthesized and evaluated for their antibacterial properties, providing a foundation for the development of new antibacterial agents (Al-Kamali et al., 2014).
Synthesis of Pyridazine Derivatives
Further research into the chemistry of Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has led to the synthesis of pyridazine derivatives and related compounds. These studies have expanded the chemical repertoire of pyridazine chemistry, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Deeb et al., 1992).
Mechanism of Action
Target of Action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
The mode of action of these compounds can vary greatly depending on their structure and the specific substituents they contain . For example, a methyl group at the C-5 position of the dihydropyridazinone ring can lead to enhanced potency .
Biochemical Pathways
These compounds can affect various biochemical pathways, leading to their diverse pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and many other anticipated biological properties .
Pharmacokinetics
The ADME properties of these compounds can also vary greatly depending on their structure and the specific substituents they contain. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
Result of Action
The molecular and cellular effects of these compounds’ actions can include a wide range of responses, depending on the specific biological target and the compound’s mode of action .
properties
IUPAC Name |
ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-24-17(23)14-12-9-25-15(18-10(2)21)13(12)16(22)20(19-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHWEIHCVYNGMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320767 | |
Record name | ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
CAS RN |
481704-89-6 | |
Record name | ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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